

AGL 2043 tricyclic quinoxaline compound

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Compound Focus: Agl 2043

CAS No.: 226717-28-8

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Synthesis & Formulation Protocols

A key development for AGL-2043's application *in vivo* was its formulation into biodegradable nanoparticles (NP) for localized, sustained delivery. The following protocol for creating and characterizing these nanoparticles is adapted from a study that successfully used them in animal models [1].

• Nanoparticle Preparation via Modified Nanoprecipitation [1]

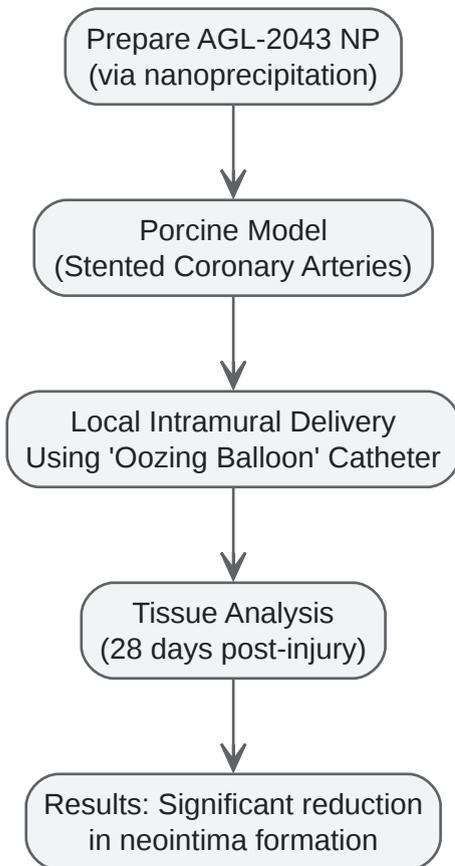
- **Polymer:** Use poly(D,L-lactide) (PLA) with a molecular weight of 90,000–120,000.
- **Drug-to-Polymer Ratio:** A critical parameter is a 1:100 (w/w) ratio of AGL-2043 to PLA. Ratios above this can lead to rapid drug crystallization.
- **Organic Phase:** Dissolve the polymer and drug in acetone.
- **Aqueous Phase:** Use an aqueous solution of a stabilizer (e.g., Poloxamer-188).
- **Process:** Under moderate magnetic stirring, add the organic phase to the aqueous phase. The nanoparticles form spontaneously as the acetone diffuses into the water.
- **Evaporation:** Remove the organic solvent and concentrate the nanoparticle suspension under reduced pressure.
- **Purification:** Purify the nanoparticles by cross-flow filtration and finally lyophilize for storage.

• Nanoparticle Characterization [1]

- **Size and Distribution:** Dynamic light scattering confirmed the formation of small, stable nanoparticles with a mean diameter of 90 ± 20 nm and a narrow size distribution.
- **Drug Loading:** The optimized formulation achieved a drug content of $0.9 \pm 0.1\%$ (w/w).
- **Stability:** The formulation was stable at 4°C for over 6 months without signs of drug crystallization or particle aggregation.

Key Experimental Models & Workflows

The efficacy of AGL-2043, particularly in its nanoencapsulated form, has been validated in established models of vascular injury. The experimental workflow for the key porcine coronary artery study is summarized in the diagram below.



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- **Animal Model and Drug Delivery** [1]

- **Model:** Porcine coronary arteries subjected to stent implantation.
- **Delivery Method:** Local intramural delivery of AGL-2043 nanoparticles was performed using an 'oozing balloon' catheter. This method allows for site-specific administration, achieving high and sustained drug levels at the injury site with minimal systemic exposure.

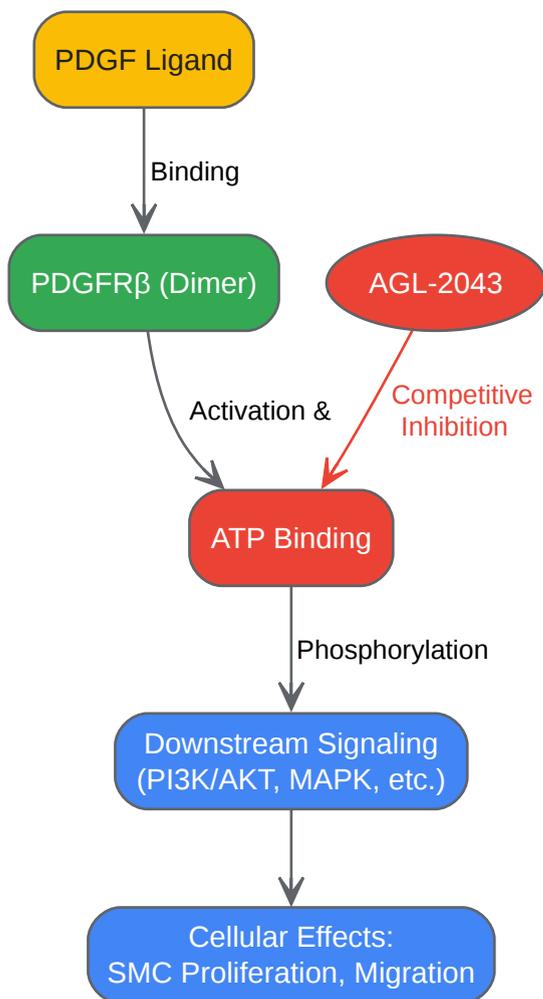
- **Tissue Analysis and Key Findings** [1]

- **Timeline:** Animals were euthanized 28 days post-injury for histomorphometric analysis.

- **Key Metrics:** Analysis focused on measuring the **neointimal area** and the **intima-to-media area ratio**.
- **Result:** Local delivery of nanoencapsulated AGL-2043 resulted in a statistically significant reduction in neointima formation compared to the control group.

Mechanism of Action & Signaling Pathways

AGL-2043's primary mechanism involves the specific inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase activity. The following diagram illustrates this signaling pathway and the compound's inhibitory action.



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- **Target Specificity:** AGL-2043 acts as a **tyrphostin**, a class of synthetic compounds that competitively block ATP binding sites on specific tyrosine kinases [1]. Its tricyclic quinoxaline structure

confers high selectivity for Type III receptor tyrosine kinases (PDGFR, FLT3, KIT) over other kinase families [2].

- **Biological Consequence:** By inhibiting PDGFR signaling, AGL-2043 directly counteracts the proliferation and migration of vascular smooth muscle cells (SMCs), which is a central pathological event in neointimal hyperplasia and restenosis after vascular injury [1].

Research Applications & Development Status

Based on the available data, here is a summary of the research context for AGL-2043:

Application	Model System	Key Outcome	Development Status
Anti-restenosis [1]	Balloon-injured rat carotid arteries; stented porcine coronary arteries.	Significant reduction in neointima formation.	Preclinical (Animal studies).
Anticancer Agent [3]	Proposed based on inhibition of FLT3 and KIT, kinases often dysregulated in cancers.	Potent inhibition of target kinases in cellular assays.	Early research / proposed suitability.
Commercial Availability			As of the search results, the product appears to be discontinued by Merck Millipore [2]. Available as a research chemical from suppliers like MedChemExpress [3].

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References

1. Locally delivered nanoencapsulated tyrphostin (AGL-2043) ... [sciencedirect.com]
2. AGL 2043 CAS 22617-28-8 | 121790 [merckmillipore.com]
3. AGL 2043 | PDGFR/TEL-PDGFR/FLT3/KIT Inhibitor [medchemexpress.com]

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